4-Propylpiperidine-4-carboxylic acid

Descripción general

Descripción

4-Propylpiperidine-4-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a propyl group attached to the fourth position of the piperidine ring and a carboxylic acid group at the same position. It is a versatile compound with significant applications in various fields, including pharmaceuticals and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpiperidine-4-carboxylic acid can be achieved through several methods:

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the propyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, ketones.

Reduction Products: Alcohols, alkanes.

Substitution Products: Halogenated piperidines, alkylated piperidines.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Autoimmune and Inflammatory Disorders

Research indicates that compounds related to 4-propylpiperidine-4-carboxylic acid can act as agonists at S1P (sphingosine-1-phosphate) receptors, which play a crucial role in regulating immune responses. These compounds have shown potential in treating autoimmune conditions such as rheumatoid arthritis and multiple sclerosis by modulating immune cell trafficking and reducing inflammation .

2. Neurological Disorders

The compound has been investigated for its effects on neurotransmitter systems, particularly as a monoamine reuptake inhibitor. This mechanism suggests potential applications in treating conditions like depression and anxiety disorders . Additionally, studies have explored its impact on neuroprotective pathways, indicating its potential utility in neurodegenerative diseases .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve:

- Receptor Agonism: Activation of S1P receptors can lead to altered immune cell behavior, which is beneficial in managing autoimmune diseases.

- Neurotransmitter Modulation: By inhibiting the reuptake of monoamines, the compound may enhance mood regulation and alleviate symptoms of depression.

Case Studies

Case Study 1: Multiple Sclerosis Treatment

A study demonstrated that derivatives of piperidine carboxylic acids could reduce relapse rates in patients with relapsing forms of multiple sclerosis by modulating lymphocyte migration through S1P receptor pathways .

Case Study 2: Depression Management

Another investigation highlighted the efficacy of piperidine derivatives in animal models of depression, showing significant improvements in behavioral tests associated with mood disorders. These findings support the hypothesis that this compound could be developed into an antidepressant agent .

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | S1P receptor agonism | Autoimmune disorders, neurological diseases |

| FTY720 (Fingolimod) | S1P receptor modulation | Multiple sclerosis |

| Piperidine derivatives | Monoamine reuptake inhibition | Depression, anxiety disorders |

Mecanismo De Acción

The mechanism of action of 4-Propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

- 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

- 4-tert-Butylcyclohexanecarboxylic acid

- 2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-tert-butylbenzoic acid

Comparison: 4-Propylpiperidine-4-carboxylic acid is unique due to the presence of both a propyl group and a carboxylic acid group at the same position on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to other piperidine derivatives. For example, the presence of the propyl group can influence the compound’s hydrophobicity and its interaction with biological targets, while the carboxylic acid group can participate in hydrogen bonding and other polar interactions.

Actividad Biológica

4-Propylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

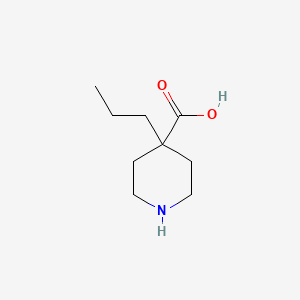

Chemical Structure and Properties

This compound features a piperidine ring with a propyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, which are critical for its pharmacological properties.

The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds, while the hydrophobic piperidine ring can engage in interactions with lipid environments or hydrophobic regions of proteins. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of derivatives related to this compound. For instance, compounds that share structural similarities have been shown to inhibit the growth of tumor cells in vitro and in vivo. A notable study demonstrated that certain analogs effectively inhibited protein kinase B (Akt), a critical regulator in cancer cell proliferation and survival pathways .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that it may influence neurotransmitter systems, particularly dopamine pathways. This is significant given the role of dopamine in various psychiatric disorders. For example, studies using animal models have shown that modifications to the piperidine structure can enhance binding affinity to dopamine receptors, potentially leading to therapeutic effects in conditions such as schizophrenia .

Case Studies and Research Findings

-

Inhibition of Protein Kinase B :

Compound Name IC50 (nM) Selectivity Ratio (PKB/PKA) 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide 20 150 4-(4-chlorobenzyl)-1-piperidin-4-amines 35 28 - Neuropharmacological Studies :

- Potential for Ocular Applications :

Propiedades

IUPAC Name |

4-propylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-9(8(11)12)4-6-10-7-5-9/h10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBRYBMTNCETLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291542 | |

| Record name | 4-Propyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-56-6 | |

| Record name | 4-Propyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.